

X-ray photoelectron spectroscopy analysis of SEI from trimethylene sulfate

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Compound of Interest		
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A Comparative Guide to SEI Analysis: The Role of Trimethylene Sulfate

An in-depth look at the Solid Electrolyte Interphase (SEI) formed with **trimethylene sulfate** as an electrolyte additive, benchmarked against other common alternatives through X-ray Photoelectron Spectroscopy (XPS) analysis.

The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. This guide provides a comparative analysis of the SEI layer formed when using **trimethylene sulfate** (TMS) as an electrolyte additive. We present a detailed comparison with a standard electrolyte and one containing the widely used additive, vinylene carbonate (VC), supported by quantitative XPS data, experimental protocols, and a visual workflow for the analysis.

Comparative Analysis of SEI Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental and chemical composition of the SEI layer. Below is a summary of the atomic concentrations on the surface of graphite anodes after formation cycles in electrolytes containing no additive, 2% vinylene carbonate (VC), and 2% **trimethylene sulfate** (TMS).

Quantitative XPS Data: Graphite Anode Surface Composition



The data reveals distinct differences in the SEI composition based on the additive used.

Element	No Additive (Atomic %)	2% VC (Atomic %)	2% TMS (Atomic %)
C 1s	47.8	51.9	49.3
O 1s	28.1	27.8	27.5
F 1s	16.5	13.9	15.6
P 2p	4.3	3.3	4.1
S 2p	-	-	0.2
Li 1s	3.3	3.1	3.3

Data sourced from Ma, L., et al. (2014). The Journal of Physical Chemistry C.

Key Observations:

- Trimethylene Sulfate (TMS): The SEI formed in the presence of TMS shows a chemical composition remarkably similar to that of the electrolyte without any additives[1][2]. A small amount of sulfur (0.2%) is detected on the graphite surface, indicating that TMS decomposition products are incorporated into the SEI. The primary components are carbon, oxygen, and fluorine, originating from the decomposition of the electrolyte solvent and the LiPF6 salt.
- Vinylene Carbonate (VC): In contrast, the addition of VC leads to a notable increase in
 carbon content and a decrease in fluorine content on the anode surface. This is attributed to
 the polymerization of VC on the electrode surface, forming a more stable and protective
 polymeric SEI layer[1][2]. This poly(VC) layer is known to be effective in suppressing further
 electrolyte decomposition, which contributes to longer cell lifetime[1][2].
- Sulfur Species in TMS-SEI: The S 2p XPS spectrum for the TMS-containing electrolyte reveals the presence of sulfate species, likely in the form of lithium alkyl sulfates (R-OSO2-OLi), which are the expected reduction products of TMS.



Experimental Protocol for XPS Analysis of SEI

This section outlines a typical protocol for the preparation and analysis of battery electrodes for SEI characterization using XPS.

- · Cell Assembly and Cycling:
 - Pouch cells are assembled with a graphite negative electrode, a LiNi1/3Mn1/3Co1/3O2 (NMC) positive electrode, and a separator.
 - The cells are filled with a baseline electrolyte (e.g., 1M LiPF6 in a mixture of ethylene carbonate and ethyl methyl carbonate) containing the desired additive (e.g., 2% TMS or 2% VC).
 - Formation cycles are performed at a low C-rate (e.g., C/20) for a set number of cycles to ensure the formation of a stable SEI layer.

Sample Preparation:

- After cycling, the cells are carefully disassembled in an argon-filled glovebox to prevent exposure of the reactive electrode surfaces to air and moisture.
- The graphite anode is harvested from the cell.
- The electrode is gently rinsed with a high-purity solvent, such as dimethyl carbonate (DMC), to remove residual electrolyte salt[1].
- The rinsed electrode is allowed to dry completely inside the glovebox.

XPS Analysis:

- The prepared electrode sample is transferred to the XPS instrument using an air-sensitive sample holder to maintain an inert environment[3].
- \circ A monochromatic X-ray source, typically Al K α (1486.6 eV), is used for the analysis[3].
- Survey scans are first performed to identify all the elements present on the surface.

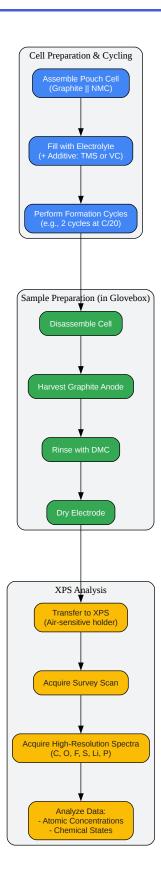


- High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p, and S 2p) to determine their chemical states.
- The binding energy scale is typically calibrated using the C 1s peak of adventitious carbon at 284.8 eV.
- For depth profiling, argon ion sputtering may be used to etch away the surface layers of the SEI, although this can potentially damage the chemical structure[1].

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for XPS analysis of the SEI layer.





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Workflow for SEI analysis using XPS.



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